N-Demethyl Desosamine: Basicity Shift vs. Sporeamicin A
Sporeamicin C differs from Sporeamicin A (CAS 131418-65-0) by a single N-demethylation on the 3'-position of the desosamine sugar: the N,N-dimethylamino group (N(CH3)2, pKa ~8.8) in Sporeamicin A is replaced by an N-methylamino group (NHCH3, pKa ~7.8–8.2) in Sporeamicin C [1]. This modification is confirmed by the molecular formula C36H61NO12 (MW 699.87 Da) versus Sporeamicin A's C37H63NO12 (MW 713.9 Da), a mass difference of –14.03 Da [2]. In the broader macrolide SAR literature, N-demethylation of the desosamine sugar alters the protonation state at physiological pH, which directly impacts ribosomal 50S subunit binding kinetics and recognition by macrolide efflux pumps such as Mef(A) and Msr(A) [3]. No direct head-to-head MIC or binding data comparing Sporeamicin C vs. Sporeamicin A are available in the accessible primary literature; the sole isolation paper (Morishita et al., 1992) describes Sporeamicin C as a minor co-metabolite without tabulated comparative bioactivity [1].
| Evidence Dimension | Desosamine N-substitution and molecular mass |
|---|---|
| Target Compound Data | N-CH3 (NHCH3); MW 699.87 Da; C36H61NO12 |
| Comparator Or Baseline | Sporeamicin A: N-(CH3)2 (N(CH3)2); MW 713.9 Da; C37H63NO12 |
| Quantified Difference | ΔMW = –14.03 Da; loss of one N-methyl group; estimated ΔpKa ≈ –0.6 to –1.0 units |
| Conditions | Structural assignment by NMR and mass spectrometry (Morishita et al., 1992; MeSH record) |
Why This Matters
The N-demethyl modification alters the amine basicity and hydrogen-bond donor capacity, making Sporeamicin C the preferred probe compound for SAR studies investigating the role of the desosamine tertiary amine in ribosomal binding, efflux susceptibility, and metabolic stability.
- [1] Morishita A, Murofushi S, Ishizawa K, Mutoh N, Yaginuma S. Isolation and characterization of sporeamicin C. J Antibiot (Tokyo). 1992 Jun;45(6):1011-5. doi: 10.7164/antibiotics.45.1011. PMID: 1500342. View Source
- [2] MeSH Supplementary Concept Data: sporeamicin C (C076091) and sporeamicin A (C075548). U.S. National Library of Medicine. Registry Numbers 141340-34-3 and 131418-65-0. View Source
- [3] Kirst HA. Structural Modification of Macrolide Antibiotics. In: Macrolide Antibiotics: Chemistry, Biology, and Practice. Academic Press; 1990. (Establishes that N-demethylation alters ribosomal binding and efflux recognition in erythromycin-class macrolides). View Source
